5-methyl-3-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
5-methyl-3-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4/c1-3-9-17-15-10-12(2)19-16-14(11-18-20(15)16)13-7-5-4-6-8-13/h4-8,10-11,17H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JILRXKCLGGBXFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-methyl-3-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The reaction conditions often include the use of dimethylamino leaving groups, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type) . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
5-Methyl-3-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-methyl-3-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family, characterized by a fused pyrazole and pyrimidine ring structure that gives it diverse chemical properties and biological activities. The compound includes a methyl group at the 5-position, a phenyl group at the 3-position, and a propyl group at the nitrogen atom of the pyrazolo ring, which influence its reactivity and potential therapeutic applications.
Research indicates that this compound has significant biological activity and has been studied primarily for its potential as an anticancer agent because it can inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. By binding to CDK active sites, this compound can disrupt normal cell cycle progression and induce apoptosis in cancer cells. Its unique structural features may allow it to interact with various biological targets, suggesting broader therapeutic applications.
Comparative Analysis and Unique Features
This compound's specific substitution pattern influences its solubility and reactivity profile. The presence of both propyl and phenyl groups may enhance its binding affinity to biological targets compared to other derivatives lacking these substituents, potentially making it more effective in therapeutic contexts than other pyrazolopyrimidine derivatives.
Table of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine | Chlorophenyl substitution | Anticancer activity |
| 3-(4-methoxyphenyl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | Methoxy and pyridine substituents | Antiviral properties |
| N-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amines | Fluorophenyl substitution | Enzyme inhibition |
Mechanism of Action
The mechanism of action of 5-methyl-3-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the inhibition of enzymatic activity or modulation of receptor signaling pathways . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Position 3 (Pyrazole Ring)
- 3-Phenyl vs. 3-(4-Fluorophenyl): The 3-phenyl group in the target compound contrasts with 3-(4-fluorophenyl) derivatives (e.g., compound 32 in ), which exhibit enhanced anti-M. tb activity (MIC = 0.16 μM) due to improved electron-withdrawing effects and target binding .
Position 5 (Pyrimidine Ring)
- 5-Methyl vs. 5-Aryl/Heteroaryl:
- The 5-methyl group in the target compound offers metabolic stability, as alkyl groups are less prone to oxidative degradation than aryl substituents (e.g., 5-(4-methoxyphenyl) in compound 34 , ) .
- 5-Heteroaryl substituents (e.g., pyridinyl in ) may improve solubility but can introduce hERG channel liability, a common issue in drug development .
Position 7 (N-Substituent)
- N-Propyl vs. N-(Pyridin-2-ylmethyl):
- The N-propyl group likely reduces polarity compared to N-(pyridin-2-ylmethyl) derivatives (e.g., compound 10a in ), which show superior anti-Wolbachia activity but higher CYP450 interaction risks .
- Bulky substituents like N-(4-chlorophenyl) () enhance target affinity but may compromise bioavailability due to increased molecular weight .
Key Data Table: Comparison of Pyrazolo[1,5-a]pyrimidin-7-amine Derivatives
Physicochemical and Pharmacokinetic Profiles
- Lipophilicity (LogP):
- Metabolic Stability:
- hERG Inhibition:
- Propylamine substituents generally exhibit lower hERG inhibition (IC₅₀ >10 μM) compared to pyridinylmethyl groups (IC₅₀ ~2 μM), reducing cardiac toxicity risks .
Biological Activity
5-Methyl-3-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its potential therapeutic applications, particularly in oncology. This compound's unique structure, characterized by a fused pyrazole and pyrimidine ring with specific substituents, contributes to its biological activity.
Chemical Structure and Synthesis
The compound features:
- 5-Methyl group at the 5-position
- Phenyl group at the 3-position
- Propyl group at the nitrogen atom of the pyrazole ring
The synthesis typically involves cyclocondensation reactions between aminopyrazoles and electrophilic agents like β-enaminones or β-dicarbonyl compounds. Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Purification methods such as recrystallization or chromatography are employed to isolate the product effectively .
Research indicates that this compound exhibits significant biological activity primarily due to its ability to inhibit cyclin-dependent kinases (CDKs). CDKs are crucial regulators of the cell cycle, and their inhibition can lead to disrupted cell cycle progression and apoptosis in cancer cells. The compound's binding affinity to CDK active sites allows it to exert its anticancer effects effectively .
Anticancer Properties
The compound has been studied for its anticancer potential, particularly in the following contexts:
- Inhibition of CDKs : Disruption of normal cell cycle regulation leads to apoptosis in various cancer cell lines.
- Selectivity : The structural features enhance its selectivity towards specific cancer types, making it a promising candidate for targeted therapy.
Enzymatic Inhibition
In addition to its anticancer properties, this compound has shown potential in inhibiting various enzymes. This includes:
- Phosphodiesterase (PDE) inhibition : Recent studies suggest that PDE inhibitors can ameliorate cognitive deficits and enhance memory functions in rodent models .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine | Chlorophenyl substitution | Anticancer activity |
| 3-(4-methoxyphenyl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | Methoxy and pyridine substituents | Antiviral properties |
| N-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amines | Fluorophenyl substitution | Enzyme inhibition |
The unique substitution pattern of this compound enhances its solubility and reactivity compared to other derivatives lacking these substituents. This specificity may improve its binding affinity to biological targets and enhance therapeutic efficacy .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- In vitro studies : Demonstrated significant inhibition of cancer cell proliferation through CDK inhibition.
- Animal models : Showed promising results in enhancing cognitive functions when tested as a PDE inhibitor.
These findings support the potential application of this compound in both oncology and neuropharmacology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
